

Application Notes and Protocols for NAMPT Inhibitor-Linker 1

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Compound of Interest

Compound Name: NAMPT inhibitor-linker 1

Cat. No.: B11932095

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Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD⁺ salvage pathway, which is critical for cellular metabolism and energy production. Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for cancer therapy. **NAMPT inhibitor-linker 1** is a crucial component in the development of Antibody-Drug Conjugates (ADCs), a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells. This linker system allows for the stable attachment of a NAMPT inhibitor payload to a monoclonal antibody, which in turn targets a specific tumor-associated antigen. Upon internalization into the cancer cell, the NAMPT inhibitor is released, leading to depletion of the intracellular NAD⁺ pool, metabolic disruption, and ultimately, apoptotic cell death.^{[1][2]}

These application notes provide a comprehensive overview of the dosing and formulation of ADCs utilizing **NAMPT inhibitor-linker 1**, along with detailed protocols for their evaluation.

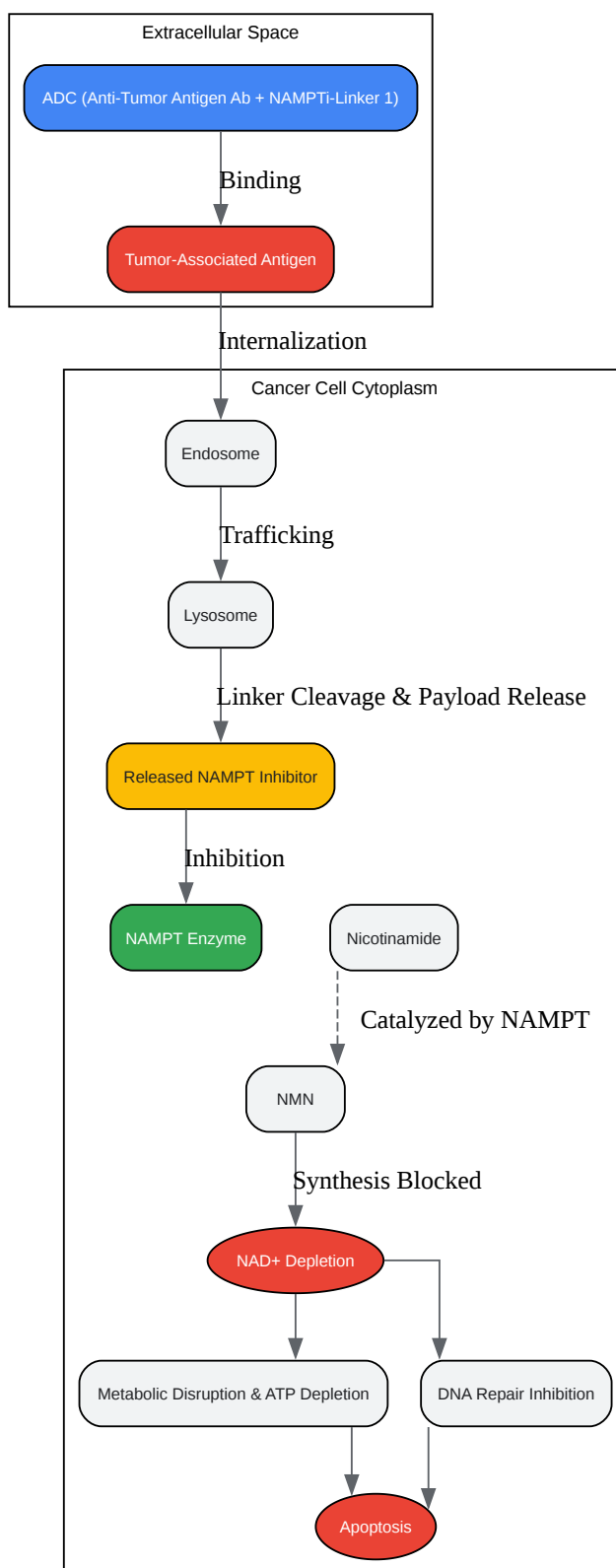
Mechanism of Action

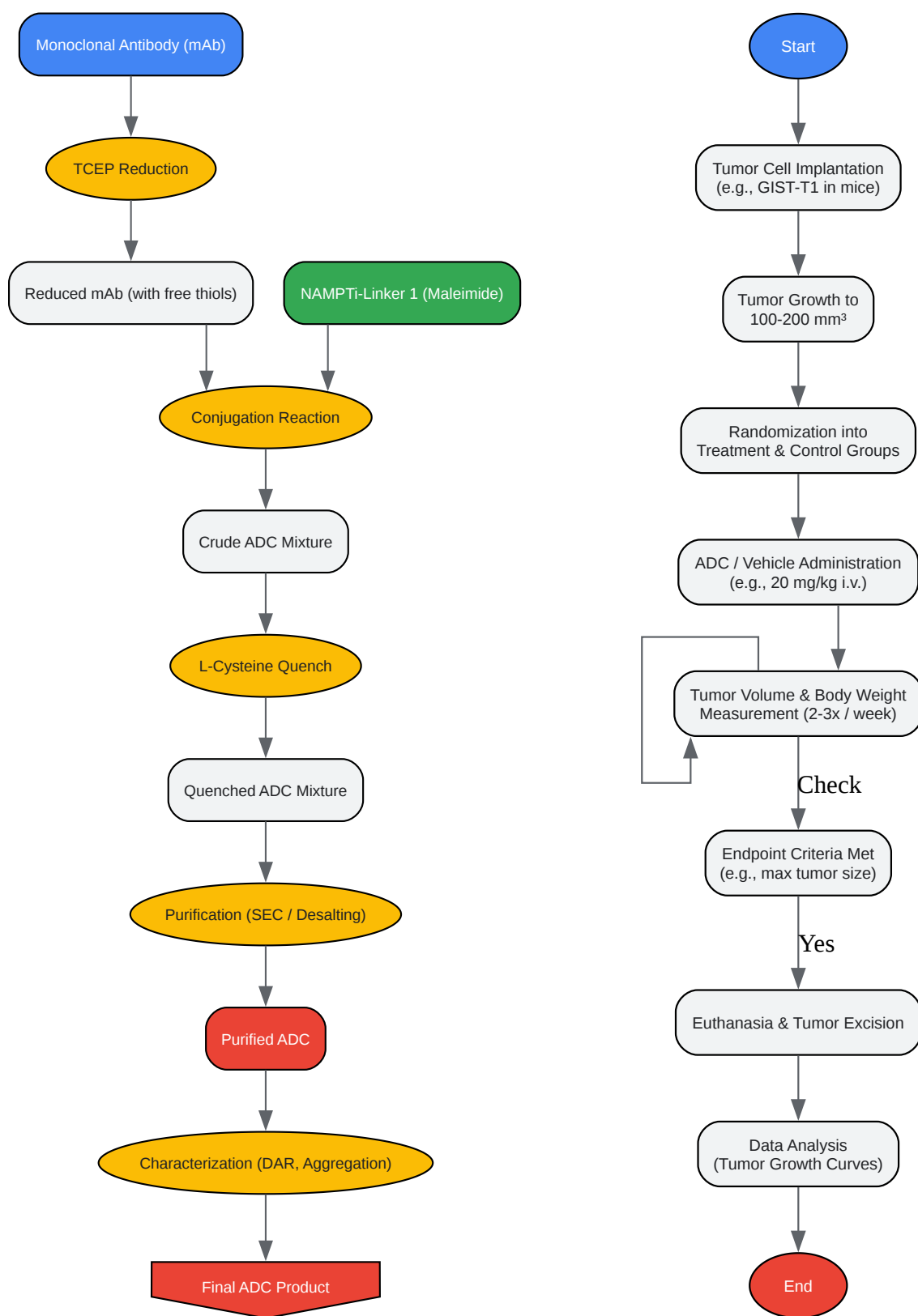
The ADC, upon binding to its target antigen on the cancer cell surface, is internalized, typically via endocytosis. Following trafficking to the lysosome, the linker is designed to be cleaved, releasing the active NAMPT inhibitor payload. The inhibitor then binds to the NAMPT enzyme, blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), the rate-

limiting step in the NAD⁺ salvage pathway.[3][4] This leads to a rapid decline in intracellular NAD⁺ levels, which has several downstream effects:

- **Energy Depletion:** NAD⁺ is an essential cofactor for ATP production through glycolysis and oxidative phosphorylation. Its depletion leads to a cellular energy crisis.
- **Impaired DNA Repair:** NAD⁺ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair. Reduced NAD⁺ levels compromise the cell's ability to repair DNA damage.
- **Disruption of Redox Homeostasis:** NAD⁺ and its reduced form, NADH, are central to maintaining cellular redox balance.

These combined effects selectively induce apoptosis in cancer cells that are highly dependent on the NAMPT pathway.





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